![molecular formula C18H25FN2O4 B2902217 Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate CAS No. 191033-99-5](/img/structure/B2902217.png)
Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate is a chemical compound with the CAS Number: 191033-99-5. It has a molecular weight of 352.41 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was achieved via a modified Bruylants reaction .Molecular Structure Analysis
The InChI code for this compound is 1S/C18H25FN2O4/c1-18(2,3)25-17(23)21-11-9-20(10-12-21)15(16(22)24-4)13-5-7-14(19)8-6-13/h5-8,15H,9-12H2,1-4H3 . This indicates the presence of fluorophenyl, methoxy, and oxoethyl groups attached to a piperazine ring.Physical And Chemical Properties Analysis
This compound has a molecular weight of 352.41 . It is a powder that is stored at room temperature .Mechanism of Action
Target of Action
This compound is a derivative of piperazine, which is known to interact with a variety of targets, including neurotransmitter receptors and ion channels
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets by binding to their active sites, leading to changes in their conformation and activity .
Biochemical Pathways
Piperazine derivatives are known to influence several biochemical pathways, including those involved in neurotransmission
Pharmacokinetics
The compound’s molecular weight (352.41) and logP value suggest that it may be well-absorbed and distributed in the body . The compound’s stability at room temperature suggests that it may have a reasonable half-life .
Result of Action
Given its structural similarity to other piperazine derivatives, it may exert effects on cellular signaling pathways and neurotransmission
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity . For instance, the compound is stable at room temperature . Additionally, its interaction with other substances in the environment could potentially alter its efficacy .
Advantages and Limitations for Lab Experiments
TFMPP has several advantages as a research tool. It is relatively easy to synthesize and is readily available. TFMPP is also selective for the 5-HT1B and 5-HT2C receptors, which makes it a useful tool for studying the serotonergic system. However, TFMPP has some limitations. It has been shown to have anxiogenic effects, which means it can induce anxiety in some individuals. This can make it difficult to use in studies that require subjects to remain calm and relaxed. In addition, TFMPP has been shown to have some side effects, including nausea and vomiting.
Future Directions
There are several future directions for the study of TFMPP. One area of research is the role of TFMPP in the regulation of mood and behavior. TFMPP has been shown to affect the release of neurotransmitters involved in the regulation of mood and behavior, and further research is needed to understand the mechanisms underlying these effects. Another area of research is the potential therapeutic uses of TFMPP. TFMPP has been shown to have anxiogenic effects, and further research is needed to determine if it could be used to treat anxiety disorders. Finally, there is a need for further research to determine the long-term effects of TFMPP use. While TFMPP has been used extensively in scientific research, little is known about the long-term effects of TFMPP use on the central nervous system.
Synthesis Methods
The synthesis of TFMPP involves the reaction of piperazine with tert-butyl 4-(bromomethyl)benzoate in the presence of potassium carbonate. The resulting product is then reacted with 4-fluoroacetophenone in the presence of sodium hydride to yield TFMPP. The synthesis of TFMPP is relatively simple and can be accomplished using standard laboratory equipment.
Scientific Research Applications
TFMPP has been used extensively in scientific research as a tool to study the central nervous system. It is known to affect the serotonergic system, which is involved in the regulation of mood, appetite, and sleep. TFMPP has been used to study the role of serotonin in the regulation of various physiological processes, including thermoregulation, blood pressure, and heart rate.
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4/c1-18(2,3)25-17(23)21-11-9-20(10-12-21)15(16(22)24-4)13-5-7-14(19)8-6-13/h5-8,15H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRYEPQDKQZDQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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